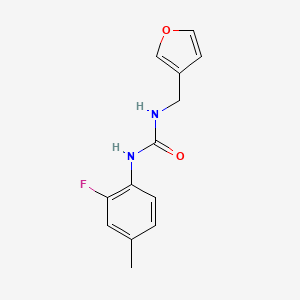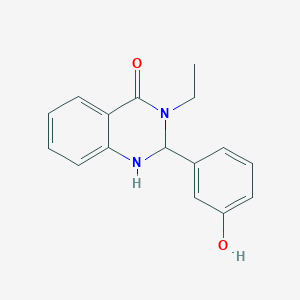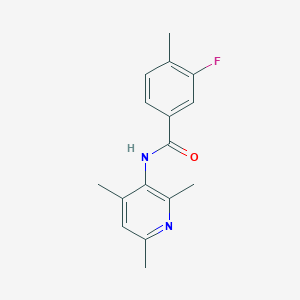
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea works by inhibiting the activity of Glycogen synthase kinase-3 (1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea). 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is a key enzyme that plays a crucial role in various biological processes such as cell division, apoptosis, and inflammation. By inhibiting the activity of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and potentially reduce the risk of Alzheimer's disease. Additionally, the compound has been found to have neuroprotective effects and potentially improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various assays. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of new drugs based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. The compound's potential toxicity and limited solubility in water also need to be addressed in future studies. Finally, more research is needed to determine the compound's potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoro-4-methylphenyl isocyanate with furan-3-ylmethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various biological processes such as cell division, apoptosis, and inflammation. The compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-12(11(14)6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQPSQLSGQRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)



